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N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Catalog No.
S12697679
CAS No.
M.F
C10H14ClF2N5
M. Wt
277.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dim...

Product Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-6-16(2)15-9(7)13-5-8-3-4-14-17(8)10(11)12;/h3-4,6,10H,5H2,1-2H3,(H,13,15);1H

InChI Key

GWBAYCCJGGQIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=NN2C(F)F)C.Cl

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound characterized by its complex structure and unique properties. Its molecular formula is C10H14ClF2N5, with a molecular weight of 277.70 g/mol. The compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine functional group. This specific arrangement contributes to its potential biological activity and applications in various fields, including medicinal chemistry and material science.

  • Oxidation: The difluoromethyl group can be oxidized to form corresponding oxides, facilitated by agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups into the pyrazole ring depending on the reagents and conditions used.

Research indicates that N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exhibits notable biological activities. It has been investigated for its potential as an enzyme inhibitor and its ability to bind to specific receptors, which could modulate various biological pathways. The difluoromethyl group enhances its binding affinity, making it a candidate for therapeutic applications in treating diseases related to enzyme dysfunctions .

The synthesis of this compound typically involves the difluoromethylation of pyrazole derivatives through radical processes. Common methods include:

  • Radical Difluoromethylation: Utilizing difluoromethylating agents in the presence of catalytic systems to achieve high yields.
  • Multicomponent Reactions: Combining different reactants to form complex structures involving pyrazole derivatives.
  • Functional Group Transformations: Modifying existing functional groups within the molecule to enhance reactivity or biological properties .

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has diverse applications:

  • Medicinal Chemistry: Explored for therapeutic potential against various diseases due to its enzyme-inhibiting properties.
  • Material Science: Used as a building block in synthesizing advanced materials and organic compounds.
  • Biological Research: Investigated for its interactions with biological targets, contributing to drug discovery efforts .

Studies on the interactions of this compound with biological targets have shown promising results. Its mechanism of action involves binding to specific enzymes and receptors, potentially altering their activity. This interaction can lead to significant biological effects, making it a valuable compound for further research in pharmacology and biochemistry .

Several compounds share structural similarities with N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride. These include:

Compound NameStructureUnique Features
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxylic acidC8H10F2N2O3Contains a carboxylic acid group
1-(difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-1-methylpyrazole-4-carboxamideC14H18F2N4OFeatures a tetrahydronaphthalene mo

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

277.0905795 g/mol

Monoisotopic Mass

277.0905795 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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